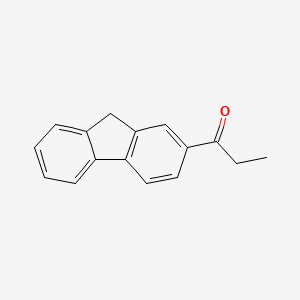

1-(9H-Fluoren-2-yl)-1-propanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

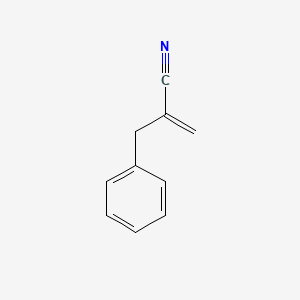

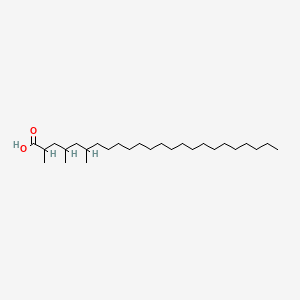

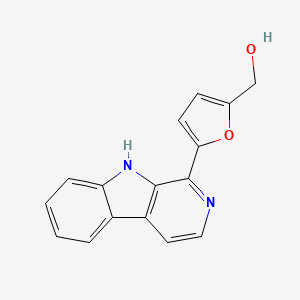

“1-(9H-Fluoren-2-yl)-1-propanone” is a chemical compound with the molecular formula C18H18O . It is also known as “1-(9-PROPYL-9H-FLUOREN-2-YL)-ETHANONE” and is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of fluorene derivatives has been reported in various studies . For instance, a new pendent bisphenol containing a fluorene unit, 1,1-bis-[(4-hydroxyphenyl)-1-(9H-fluoren-2-yl)]ethane (BHPFE), was synthesized from commercially available 2-acetylfluorene and phenol . This was then utilized for the synthesis of three new kinds of polyarylates by a phase-transfer catalyzed interfacial polycondensation technique .Chemical Reactions Analysis

One of the chemical reactions involving fluorene derivatives is the aerobic oxidation of 9H-fluorenes to produce 9-fluorenones substituted with nitro, halogen, or alkyl groups . This reaction occurs under ambient conditions in the presence of KOH in THF .Applications De Recherche Scientifique

Photochemical Reactions and Solvolytic Processes

1-(9H-Fluoren-2-yl)-1-propanone has been studied in the context of its reactivity in solvolysis and elimination reactions. Research by Zeng and Thibblin (2001) highlighted the solvolysis of fluorene derivatives in aqueous acetonitrile or aqueous 1,1,1-trifluoroethanol (TFE), which yields various products including alkenes and alcohols. The study proposed a stepwise preassociation mechanism for the elimination reaction, providing insights into the reactivity of fluorene derivatives in different solvent environments (Zeng & Thibblin, 2001).

Photophysics and Bioimaging Applications

Fluorene derivatives, including this compound, have found applications in photophysics and bioimaging due to their unique photophysical properties. Morales et al. (2010) investigated a water-soluble fluorene derivative for its linear photophysical characterization and two-photon absorption properties. The study demonstrated the potential of fluorene derivatives in integrin-targeted bioimaging, highlighting their selectivity and efficacy in cellular imaging applications (Morales et al., 2010).

Material Science and Fluorophore Development

In the field of material science, fluorene compounds, including this compound, have been utilized for the development of innovative fluorophores. Hussein et al. (2019) reported the synthesis of poly-functionalized nicotinonitriles incorporating fluorene moieties through a domino four-component condensation reaction. These compounds exhibited strong blue-green fluorescence emission, making them suitable for various applications in material science and as fluorophores (Hussein et al., 2019).

Environmental Science and Degradation Pathways

Fluorene derivatives are also studied in environmental science for their degradation pathways. Casellas et al. (1997) explored the metabolism of fluorene by Arthrobacter sp., identifying new metabolites and enzyme activities that extend the known pathways of fluorene degradation. This research is crucial for understanding the environmental impact and biodegradation processes of fluorene compounds (Casellas et al., 1997).

Propriétés

IUPAC Name |

1-(9H-fluoren-2-yl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O/c1-2-16(17)12-7-8-15-13(10-12)9-11-5-3-4-6-14(11)15/h3-8,10H,2,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNTYLXCXQZVTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10983552 |

Source

|

| Record name | 1-(9H-Fluoren-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10983552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65007-01-4 |

Source

|

| Record name | 1-(9H-Fluoren-2-yl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65007-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Fluoren-2-yl)-2-propan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065007014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(9H-Fluoren-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10983552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.